

ZM241385: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: ZM241385

Cat. No.: B1684409

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Introduction

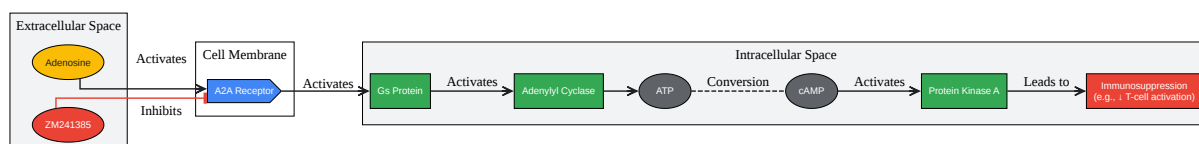
ZM241385 is a potent, selective, and non-xanthine antagonist of the adenosine A2A receptor (A2AR), a key regulator of cellular function in the immune, cardiovascular, and nervous systems.[1][2][3][4][5] With a high affinity for the A2AR, exhibiting a K_i value of approximately 1.4 nM, **ZM241385** is a valuable tool for investigating A2AR-mediated signaling pathways and their roles in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of **ZM241385** in flow cytometry, a powerful technique for single-cell analysis.

The A2AR, a G-protein coupled receptor, is prominently expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[6] Its activation by adenosine, often abundant in the tumor microenvironment, leads to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions, thereby contributing to immunosuppression.[6][7] By blocking the A2AR, **ZM241385** can reverse this immunosuppressive effect, enhancing anti-tumor immunity and T-cell cytotoxicity.[6][8]

These characteristics make **ZM241385** a critical compound for immunology, immuno-oncology, and neuroscience research. Flow cytometry is an ideal platform to dissect the cellular effects of **ZM241385**, allowing for the precise measurement of immune cell phenotype, activation status, and functional responses at the single-cell level.

Mechanism of Action

ZM241385 functions as an inverse agonist, binding to the inactive state of the A2A receptor and reducing its basal activity.[9] This is in contrast to neutral antagonists which competitively block the binding of agonists like adenosine.[9] The binding of **ZM241385** stabilizes the receptor in an inactive conformation, preventing the Gs protein-mediated signaling cascade that leads to the production of cAMP.[10] This blockade of A2AR signaling can lead to a variety of downstream effects, including the restoration of T cell activation and effector functions that are otherwise suppressed by adenosine.[6][8]



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Caption: Signaling pathway of the A2A adenosine receptor and the inhibitory action of **ZM241385**.

Data Presentation

The following table summarizes key quantitative data for **ZM241385**, providing a quick reference for experimental design.

Parameter	Value	Cell Type/System	Reference
Ki	1.4 nM	-	[1]
pA2	9.02	Guinea pig cardiac vasculature	[11]
pIC50 (A2AR)	9.52	Rat pheochromocytoma cells	[3][5]
pIC50 (A1R)	5.69	Rat cerebral cortex	[3][5]
pA2 (A2BR)	7.06	Guinea pig aorta	[3][5]
pIC50 (A3R)	3.82	Cloned rat A3 receptors (CHO cells)	[3][5]
Effective Concentration (in vitro)	100 - 500 nM	Rat hippocampal slices	[12][13]
Effective Concentration (in vitro)	1 μ M	PC12 cells	[1]
Effective Concentration (in vitro)	10 μ M	A549 cells	[1]
Effective Concentration (T-cell assays)	1 - 1000 nM	Mouse T-cells	[7]
EC50 (reversal of agonist effect)	2.3 nM	Mouse CD4+ hybridomas & Jurkat cells	[14][15]
Solubility	up to 100 mM in DMSO	-	[11]
Molecular Weight	337.34 g/mol	-	[11]

Experimental Protocols

This section provides a detailed protocol for a common flow cytometry application of **ZM241385**: assessing its impact on T-cell activation and cytokine production.

Objective:

To evaluate the effect of **ZM241385** on the expression of activation markers and intracellular cytokines in stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

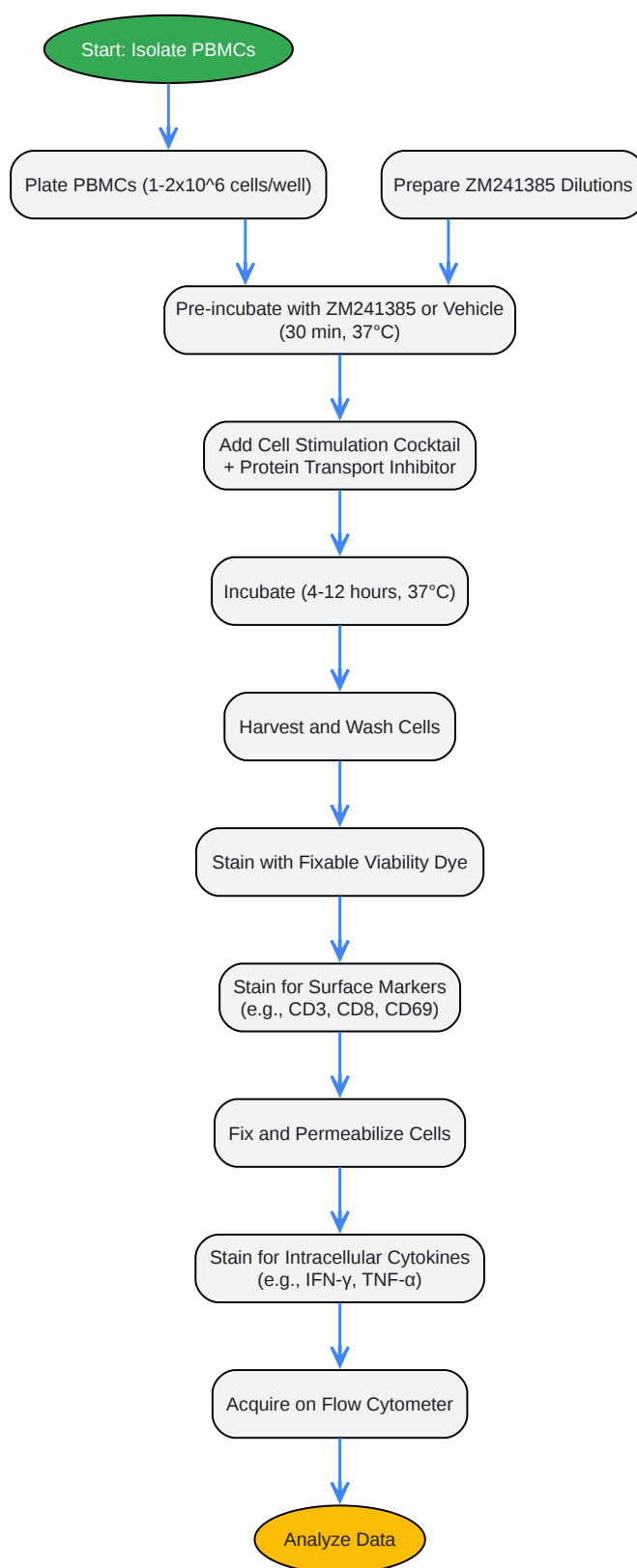
- **ZM241385** (powder or DMSO stock solution)
- Human PBMCs, freshly isolated or cryopreserved
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
- Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD69, PD-1)
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2)
- 5 mL polystyrene round-bottom tubes (FACS tubes)

- Flow cytometer

Protocol:

- Preparation of **ZM241385** Stock Solution:
 - If starting from powder, dissolve **ZM241385** in DMSO to create a high-concentration stock solution (e.g., 10 mM).[\[1\]](#)
 - Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[\[1\]](#)
- Cell Culture and Treatment:
 - Plate 1-2 x 10⁶ PBMCs per well in a 96-well round-bottom plate in 200 µL of complete RPMI-1640 medium.
 - Prepare serial dilutions of **ZM241385** in complete medium to achieve final concentrations ranging from 1 nM to 1 µM. A common starting concentration is 100 nM.
 - Add the diluted **ZM241385** to the respective wells and incubate for 30 minutes at 37°C, 5% CO₂.
 - Include a vehicle control (DMSO) and an unstimulated control.
- Cell Stimulation:
 - Following the pre-incubation with **ZM241385**, add the cell stimulation cocktail to the appropriate wells.
 - For intracellular cytokine analysis, add a protein transport inhibitor at this step.
 - Incubate for 4-6 hours (for activation markers) or 6-12 hours (for intracellular cytokines) at 37°C, 5% CO₂.
- Staining for Cell Surface Markers:
 - Harvest the cells and transfer them to FACS tubes.
 - Wash the cells with 2 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.

- Resuspend the cell pellet in 100 μ L of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.
- Wash the cells with 2 mL of FACS buffer.
- Resuspend the pellet in 50 μ L of FACS buffer containing the pre-titrated panel of surface antibodies.
- Incubate for 30 minutes on ice or at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer.
- Intracellular Staining (Optional):
 - After surface staining, resuspend the cells in 250 μ L of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
 - Wash the cells with 2 mL of Permeabilization/Wash Buffer.
 - Resuspend the pellet in 50 μ L of Permeabilization/Wash Buffer containing the pre-titrated panel of intracellular cytokine antibodies.
 - Incubate for 30 minutes at room temperature in the dark.
 - Wash the cells twice with 2 mL of Permeabilization/Wash Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.



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Caption: Experimental workflow for flow cytometry analysis using **ZM241385**.

Concluding Remarks

ZM241385 is an indispensable tool for elucidating the role of the A2A adenosine receptor in various biological systems. Its high potency and selectivity make it ideal for in vitro studies, particularly those employing flow cytometry to analyze immune cell function. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at understanding and modulating A2AR-mediated signaling pathways. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.

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